molecular formula C7H10O4 B074875 Ethyl 5-oxooxolane-2-carboxylate CAS No. 1126-51-8

Ethyl 5-oxooxolane-2-carboxylate

Cat. No. B074875
CAS RN: 1126-51-8
M. Wt: 158.15 g/mol
InChI Key: MJQGWRVDIFBMNW-UHFFFAOYSA-N
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Description

Ethyl carboxylate derivatives are significant in organic chemistry due to their utility in various synthetic and medicinal applications. These compounds serve as key intermediates in the synthesis of a broad range of chemical entities, including pharmaceuticals, agrochemicals, and materials.

Synthesis Analysis

The synthesis of ethyl carboxylate derivatives often involves multicomponent reactions, regiocontrolled halogenation, and palladium-catalyzed coupling reactions. For instance, Hodgetts and Kershaw (2002) described the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate using a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).

Molecular Structure Analysis

The molecular structure of ethyl carboxylate derivatives is typically confirmed through spectroscopic methods and crystallography. Marjani (2013) synthesized and studied the crystal structure of a related compound, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, using X-ray diffraction, demonstrating its complex molecular geometry (Marjani, 2013).

Chemical Reactions and Properties

Chemical reactions involving ethyl carboxylate derivatives can include cyclization, decarbonylation, and reactions with alcohols or amines. Aliev et al. (2001) reported the thermal decarbonylation of a related compound to afford ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate, highlighting the reactivity of such compounds under thermal conditions (Aliev et al., 2001).

Scientific Research Applications

  • Antimalarial and Antimycobacterium Activities : Derivatives of ethyl 5-oxooxolane-2-carboxylate, specifically ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, have been synthesized and evaluated for their in vitro activity against P. falciparum (a malaria-causing parasite) and antimycobacterium. These compounds also underwent cytotoxic activity evaluation against Vero cells (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).

  • Cancer Treatment : Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, an analogue of ethyl 5-oxooxolane-2-carboxylate, has been studied for its potential in overcoming drug resistance in cancer cells. The compound showed cytotoxicity against a range of hematologic and solid tumor cells and selectively killed drug-resistant cancer cells over parent cancer cells (Das et al., 2009).

  • Synthesis of Chiral 2-Aminoalkyloxazole-5-Carboxylates : Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used for the synthesis of 2-aminoalkyloxazole-5-carboxylates, highlighting their importance in organic synthesis processes (Cox, Prager, Svensson, & Taylor, 2003).

  • Hypoglycemic Activity : Some derivatives of ethyl 5-oxooxolane-2-carboxylate, specifically ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, have been synthesized and studied for their effects on blood glucose concentration, revealing significant hypoglycemic activities (Eistetter & Wolf, 1982).

Future Directions

While specific future directions for Ethyl 5-oxooxolane-2-carboxylate are not available, compounds of this nature are often used in the synthesis of pharmaceutical and natural products . Therefore, future research may focus on exploring its potential applications in these areas.

properties

IUPAC Name

ethyl 5-oxooxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQGWRVDIFBMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308154, DTXSID70862556
Record name Ethyl 5-oxooxolane-2-carboxylate
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Record name CERAPP_29080
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URL https://comptox.epa.gov/dashboard/DTXSID70862556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxooxolane-2-carboxylate

CAS RN

1126-51-8
Record name 4-Carbethoxybutyrolactone
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Record name NSC202561
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Record name Ethyl 5-oxooxolane-2-carboxylate
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Record name ethyl 5-oxooxolane-2-carboxylate
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Record name 4-CARBETHOXYBUTYROLACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Schueuermann, B Khakimov… - Journal of agricultural …, 2016 - ACS Publications
Wine is an extremely complex beverage that contains a multitude of volatile and nonvolatile compounds. This study investiged the effect of vineyard site and grapevine clone on the …
Number of citations: 31 pubs.acs.org
C Böttcher, TE Johnson, CA Burbidge… - Australian Journal of …, 2022 - Wiley Online Library
Background and Aims Climate change is prompting earlier grape ripening and harvest compression causing quality and logistical problems for growers and winemakers. Application of …
Number of citations: 6 onlinelibrary.wiley.com
C Ubeda, D Cortejosa, ML Morales, RM Callejón… - Food Research …, 2023 - Elsevier
The aim of this work was to study the differentiating volatile profiles of the Spanish protected designation of origin (PDO) fortified wines obtained by headspace solid phase …
Number of citations: 3 www.sciencedirect.com

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